molecular formula C13H16Cl3NO B14009235 n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine CAS No. 6631-88-5

n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine

Cat. No.: B14009235
CAS No.: 6631-88-5
M. Wt: 308.6 g/mol
InChI Key: SXQDOXWMSOZBEA-UHFFFAOYSA-N
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Description

n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine: is an organic compound characterized by the presence of a cyclohexanamine group attached to a trichlorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine typically involves the reaction of 2,4,6-trichlorophenol with cyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4,6Trichlorophenol+Cyclohexylaminen[(2,4,6Trichlorophenoxy)methyl]cyclohexanamine2,4,6-\text{Trichlorophenol} + \text{Cyclohexylamine} \rightarrow n-[(2,4,6-\text{Trichlorophenoxy})methyl]\text{cyclohexanamine} 2,4,6−Trichlorophenol+Cyclohexylamine→n−[(2,4,6−Trichlorophenoxy)methyl]cyclohexanamine

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • n-[(2,4,6-Trichlorophenoxy)ethyl]amine
  • n-[(2,4,6-Trichlorophenoxy)propyl]amine
  • n-[(2,4,6-Trichlorophenoxy)butyl]amine

Uniqueness: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its cyclohexanamine group provides additional steric and electronic effects, influencing its behavior in chemical reactions and applications .

Properties

CAS No.

6631-88-5

Molecular Formula

C13H16Cl3NO

Molecular Weight

308.6 g/mol

IUPAC Name

N-[(2,4,6-trichlorophenoxy)methyl]cyclohexanamine

InChI

InChI=1S/C13H16Cl3NO/c14-9-6-11(15)13(12(16)7-9)18-8-17-10-4-2-1-3-5-10/h6-7,10,17H,1-5,8H2

InChI Key

SXQDOXWMSOZBEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCOC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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